

Application Notes and Protocols: ANG1005

Stability and Storage

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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

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Introduction

ANG1005, also known as paclitaxel trevatide, is a promising peptide-drug conjugate designed to deliver paclitaxel across the blood-brain barrier for the treatment of brain cancers. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP1).^[1] The stability of **ANG1005** is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. This document provides detailed information on the stability and recommended storage conditions for **ANG1005**, along with protocols for its stability assessment.

Physicochemical Properties

Property	Value
Chemical Formula	C ₂₁₉ H ₂₆₅ N ₂₇ O ₅₂ S
Molecular Weight	4428.0 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Recommended Storage Conditions

For long-term storage, **ANG1005** should be stored under specific conditions to maintain its integrity and prevent degradation.

Form	Storage Temperature	Duration	Shipping
Solid (Lyophilized Powder)	-20°C	Up to 12 months	Ambient or blue ice
Stock Solution in DMSO	-80°C	Up to 6 months[2]	Dry ice

Note: It is crucial to avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Stability Profile of ANG1005

The stability of **ANG1005** is influenced by several factors, including temperature, pH, and the presence of enzymes. The primary degradation pathway is the hydrolysis of the ester bonds linking paclitaxel to the Angiopep-2 peptide, resulting in the release of free paclitaxel.

Temperature Stability

ANG1005 exhibits limited stability at higher temperatures. Degradation is observed to increase with rising temperature and prolonged exposure.

Table 1: Illustrative Temperature Stability of **ANG1005** in Solution (pH 7.4)

Temperature	Time (hours)	ANG1005 Remaining (%)	Free Paclitaxel (%)
4°C	24	>98	<1
48	>95	<2	~2
72	>92	<3	
25°C (Room Temperature)	8	~95	
24	~85	~8	~10
48	~70	~15	
37°C	8	~80	
24	~60	~25	~40
48	~40	~40	

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected stability trends of **ANG1005**. Actual stability data may vary based on the specific formulation and experimental conditions.

pH Stability

The stability of **ANG1005** is pH-dependent. The ester linkages are more susceptible to hydrolysis under both acidic and alkaline conditions compared to a neutral pH.

Table 2: Illustrative pH Stability of **ANG1005** in Solution at 25°C for 24 hours

pH	ANG1005 Remaining (%)	Free Paclitaxel (%)
3.0	~75	~15
5.0	~88	~7
7.4	~85	~8
9.0	~65	~20

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected stability trends of **ANG1005**. Actual stability data may vary based on the specific formulation and experimental conditions.

Stability in Biological Matrices

In the presence of serum, **ANG1005** can be metabolized by esterases, leading to the release of paclitaxel. One study indicated that after incubation in a medium with serum for 48 hours at 37°C, the stability was assessed by HPLC.

Signaling Pathway and Mechanism of Action

ANG1005 is designed to cross the blood-brain barrier (BBB) and deliver paclitaxel to brain tumor cells. The Angiopep-2 peptide component of **ANG1005** binds to the LRP1 receptor, which is highly expressed on the endothelial cells of the BBB and on glioma cells.[3] This binding facilitates the transport of the conjugate across the BBB via receptor-mediated transcytosis. Once inside the brain parenchyma, **ANG1005** can be taken up by tumor cells, also through LRP1-mediated endocytosis. Inside the tumor cells, the ester bonds linking paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the active paclitaxel molecules. Paclitaxel then binds to β -tubulin subunits, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.



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Caption: **ANG1005** mechanism of action.

Experimental Protocols

Protocol 1: Stability Assessment of ANG1005 by HPLC

This protocol describes a general method for assessing the stability of **ANG1005** in a given formulation or solution over time.

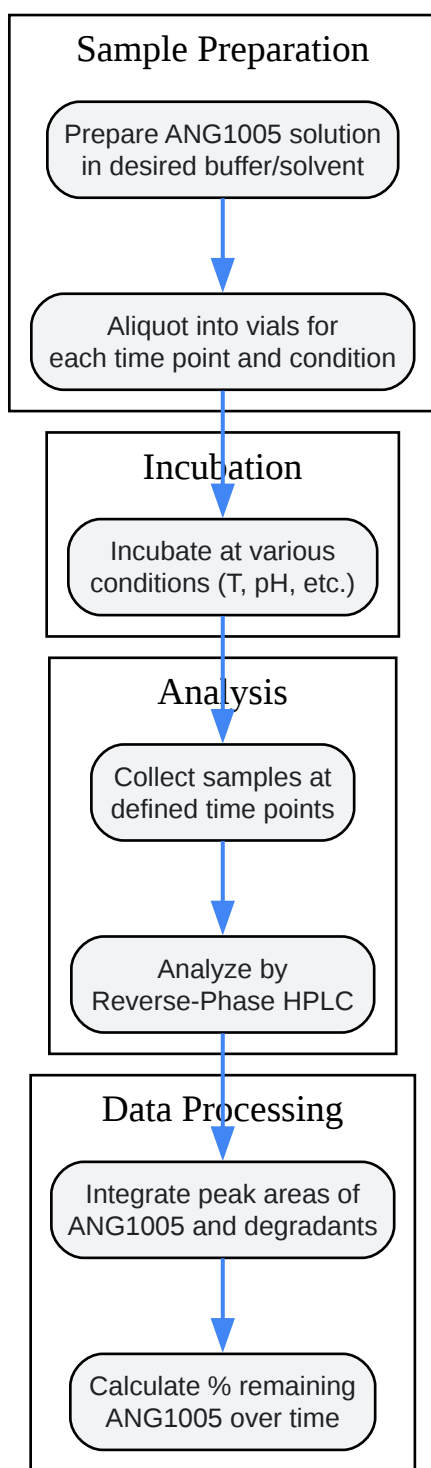
Materials:

- **ANG1005**
- Solvent/buffer for sample preparation (e.g., DMSO, phosphate-buffered saline)
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Temperature-controlled incubator or water bath
- Autosampler vials

Procedure:

- **Sample Preparation:** Prepare a solution of **ANG1005** at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
- **Incubation:** Aliquot the **ANG1005** solution into separate vials for each time point and condition to be tested. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- **Time Points:** At each designated time point (e.g., 0, 8, 24, 48, 72 hours), remove one vial from each condition.
- **HPLC Analysis:**
 - Set up the HPLC system with the C18 column.
 - Equilibrate the column with the initial mobile phase conditions.

- Inject a known volume (e.g., 10 µL) of the sample from the collected vial.
- Run a gradient elution to separate **ANG1005** from its degradation products (e.g., free paclitaxel). A typical gradient might be:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30-35 min: 80% to 20% B
 - 35-40 min: 20% B
- Monitor the elution at a suitable wavelength for both **ANG1005** and paclitaxel (e.g., 227 nm).
- Data Analysis:
 - Identify the peaks corresponding to intact **ANG1005** and free paclitaxel based on their retention times, which should be determined using reference standards.
 - Integrate the peak areas for **ANG1005** and any degradation products.
 - Calculate the percentage of remaining **ANG1005** at each time point relative to the initial (time 0) sample.



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Caption: Workflow for **ANG1005** stability testing.

Protocol 2: Forced Degradation Study of ANG1005

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

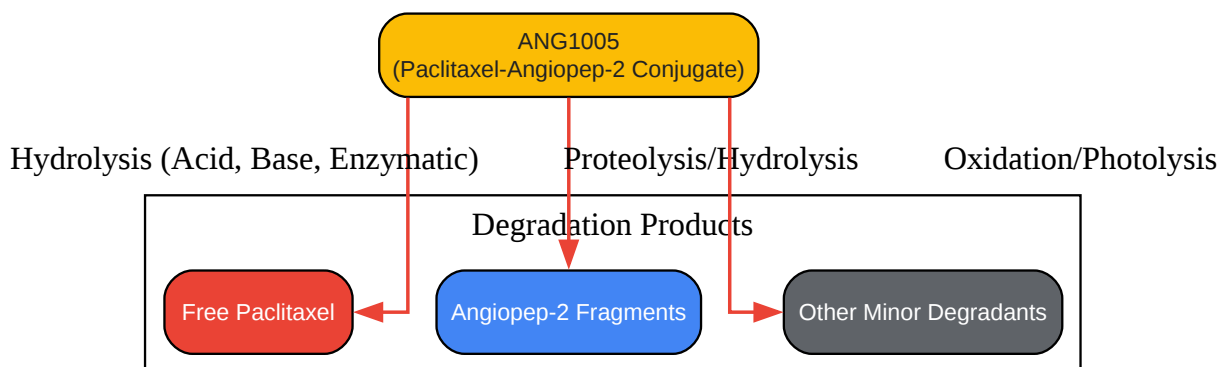
Materials:

- **ANG1005**
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Temperature-controlled incubator
- Photostability chamber
- HPLC system as described in Protocol 1

Procedure:

- Acid Hydrolysis:
 - Dissolve **ANG1005** in a solution of 0.1 M HCl.
 - Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
 - Neutralize the solution with NaOH before HPLC analysis.
- Base Hydrolysis:
 - Dissolve **ANG1005** in a solution of 0.1 M NaOH.
 - Incubate at room temperature for a defined period (e.g., 8 hours).
 - Neutralize the solution with HCl before HPLC analysis.

- Oxidative Degradation:
 - Dissolve **ANG1005** in a solution of 3% H₂O₂.
 - Incubate at room temperature for a defined period (e.g., 24 hours).
 - Analyze by HPLC.
- Thermal Degradation:
 - Store solid **ANG1005** in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
 - Dissolve the stressed solid in a suitable solvent for HPLC analysis.
- Photodegradation:
 - Expose a solution of **ANG1005** to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
 - Analyze by HPLC, comparing to a sample protected from light.
- Analysis: Analyze all stressed samples by HPLC as described in Protocol 1 to identify and quantify degradation products.



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Caption: Potential degradation pathways of **ANG1005**.

Conclusion

The stability of **ANG1005** is a critical consideration for its handling, formulation, and administration. The provided information and protocols offer a framework for researchers to ensure the integrity of **ANG1005** in their studies. Adherence to the recommended storage conditions and the use of appropriate analytical methods to monitor stability are essential for obtaining reliable and reproducible results in both preclinical and clinical research.

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